molecular formula C9H12ClF2N5 B12225272 1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12225272
M. Wt: 263.67 g/mol
InChI Key: TUWSTTTVTVQZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a pyrazole ring, which is further substituted with a methylpyrazolylmethyl group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and subsequent functionalization with the methylpyrazolylmethyl group. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the pyrazole ring may interact with active sites or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the difluoromethyl group and the methylpyrazolylmethyl substitution enhances its stability, solubility, and potential for diverse applications .

Properties

Molecular Formula

C9H12ClF2N5

Molecular Weight

263.67 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H11F2N5.ClH/c1-15-4-2-7(13-15)6-12-8-3-5-16(14-8)9(10)11;/h2-5,9H,6H2,1H3,(H,12,14);1H

InChI Key

TUWSTTTVTVQZIK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.